Cas no 1691952-99-4 (3-(3-fluoro-4-hydroxyphenyl)-2-oxopropanoic acid)

3-(3-Fluoro-4-hydroxyphenyl)-2-oxopropanoic acid is a fluorinated aromatic keto acid with potential applications in pharmaceutical and biochemical research. Its structural features, including the fluoro and hydroxyl substituents on the phenyl ring, enhance its reactivity and make it a valuable intermediate in synthetic chemistry. The presence of the oxopropanoic acid moiety allows for further functionalization, enabling its use in the development of bioactive compounds. This compound exhibits stability under standard laboratory conditions, facilitating handling and storage. Its precise molecular architecture makes it suitable for studies involving enzyme inhibition, metabolic pathways, and drug discovery, where fluorinated analogs are often explored for improved pharmacokinetic properties.
3-(3-fluoro-4-hydroxyphenyl)-2-oxopropanoic acid structure
1691952-99-4 structure
商品名:3-(3-fluoro-4-hydroxyphenyl)-2-oxopropanoic acid
CAS番号:1691952-99-4
MF:C9H7FO4
メガワット:198.147886514664
CID:6564098
PubChem ID:107686216

3-(3-fluoro-4-hydroxyphenyl)-2-oxopropanoic acid 化学的及び物理的性質

名前と識別子

    • 3-(3-fluoro-4-hydroxyphenyl)-2-oxopropanoic acid
    • 1691952-99-4
    • SY339608
    • MFCD32115782
    • EN300-1831038
    • インチ: 1S/C9H7FO4/c10-6-3-5(1-2-7(6)11)4-8(12)9(13)14/h1-3,11H,4H2,(H,13,14)
    • InChIKey: NWECNYRARWAHCM-UHFFFAOYSA-N
    • ほほえんだ: FC1=C(C=CC(=C1)CC(C(=O)O)=O)O

計算された属性

  • せいみつぶんしりょう: 198.03283686g/mol
  • どういたいしつりょう: 198.03283686g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 14
  • 回転可能化学結合数: 3
  • 複雑さ: 241
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1
  • トポロジー分子極性表面積: 74.6Ų

3-(3-fluoro-4-hydroxyphenyl)-2-oxopropanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1831038-0.05g
3-(3-fluoro-4-hydroxyphenyl)-2-oxopropanoic acid
1691952-99-4
0.05g
$647.0 2023-09-19
Enamine
EN300-1831038-0.5g
3-(3-fluoro-4-hydroxyphenyl)-2-oxopropanoic acid
1691952-99-4
0.5g
$739.0 2023-09-19
Enamine
EN300-1831038-0.1g
3-(3-fluoro-4-hydroxyphenyl)-2-oxopropanoic acid
1691952-99-4
0.1g
$678.0 2023-09-19
Enamine
EN300-1831038-2.5g
3-(3-fluoro-4-hydroxyphenyl)-2-oxopropanoic acid
1691952-99-4
2.5g
$1509.0 2023-09-19
Enamine
EN300-1831038-10g
3-(3-fluoro-4-hydroxyphenyl)-2-oxopropanoic acid
1691952-99-4
10g
$3315.0 2023-09-19
Enamine
EN300-1831038-5g
3-(3-fluoro-4-hydroxyphenyl)-2-oxopropanoic acid
1691952-99-4
5g
$2235.0 2023-09-19
Enamine
EN300-1831038-1.0g
3-(3-fluoro-4-hydroxyphenyl)-2-oxopropanoic acid
1691952-99-4
1g
$884.0 2023-06-02
Enamine
EN300-1831038-5.0g
3-(3-fluoro-4-hydroxyphenyl)-2-oxopropanoic acid
1691952-99-4
5g
$2566.0 2023-06-02
Enamine
EN300-1831038-0.25g
3-(3-fluoro-4-hydroxyphenyl)-2-oxopropanoic acid
1691952-99-4
0.25g
$708.0 2023-09-19
Enamine
EN300-1831038-10.0g
3-(3-fluoro-4-hydroxyphenyl)-2-oxopropanoic acid
1691952-99-4
10g
$3807.0 2023-06-02

3-(3-fluoro-4-hydroxyphenyl)-2-oxopropanoic acid 関連文献

3-(3-fluoro-4-hydroxyphenyl)-2-oxopropanoic acidに関する追加情報

3-(3-Fluoro-4-Hydroxyphenyl)-2-Oxopropanoic Acid: A Comprehensive Overview

3-(3-Fluoro-4-Hydroxyphenyl)-2-Oxopropanoic Acid, also known by its CAS number CAS No. 1691952-99-4, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound, characterized by its unique structure featuring a fluorophenol group and a hydroxyl group, has garnered attention due to its potential applications in drug development and material science.

The molecular structure of 3-(3-Fluoro-4-Hydroxyphenyl)-2-Oxopropanoic Acid comprises a phenolic ring substituted with both a fluoro and hydroxyl group, along with a ketone functionality. This combination of functional groups imparts the compound with distinctive chemical properties, making it a valuable substrate for various synthetic transformations. Recent studies have highlighted its role as an intermediate in the synthesis of bioactive molecules, particularly in the development of novel antibiotics and anti-inflammatory agents.

One of the most intriguing aspects of this compound is its ability to participate in nucleophilic aromatic substitution reactions. Researchers have demonstrated that the presence of the hydroxyl and fluoro groups on the aromatic ring enhances the reactivity of the compound, facilitating selective substitution at specific positions. This property has been exploited in the design of advanced materials, such as sensors and catalysts, where precise control over molecular architecture is crucial.

In terms of biological activity, 3-(3-Fluoro-4-Hydroxyphenyl)-2-Oxopropanoic Acid has shown promising results in vitro assays targeting enzyme inhibition. For instance, studies have revealed its potential as an inhibitor of certain kinases involved in cellular signaling pathways. This finding underscores its potential as a lead compound for drug discovery efforts aimed at treating conditions such as cancer and neurodegenerative diseases.

The synthesis of this compound has also been optimized in recent years, with researchers developing more efficient and environmentally friendly methods. For example, microwave-assisted synthesis protocols have been employed to achieve higher yields and shorter reaction times compared to traditional methods. These advancements not only enhance the scalability of production but also align with current trends toward sustainable chemistry practices.

Furthermore, computational studies have provided deeper insights into the electronic properties and reactivity patterns of 3-(3-Fluoro-4-Hydroxyphenyl)-2-Oxopropanoic Acid. By utilizing density functional theory (DFT) calculations, scientists have been able to predict its interaction with various biomolecules, paving the way for rational drug design strategies. These computational approaches complement experimental findings, offering a holistic understanding of the compound's behavior in different chemical environments.

In conclusion, 3-(3-Fluoro-4-Hydroxyphenyl)-2-Oxopropanoic Acid stands out as a versatile compound with diverse applications across multiple disciplines. Its unique structure, combined with recent advances in synthesis and computational modeling, positions it as a valuable tool for future research and development efforts. As ongoing studies continue to uncover new facets of its properties and applications, this compound is poised to make significant contributions to both academic research and industrial innovation.

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